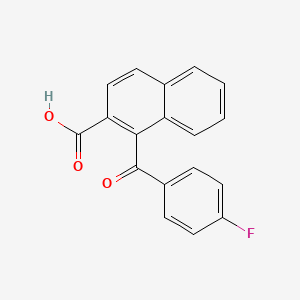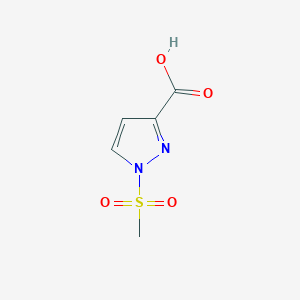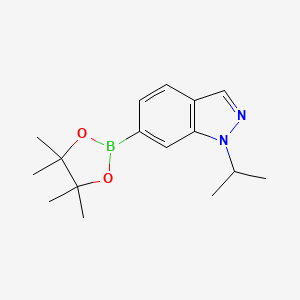![molecular formula C20H16O4 B13995036 Dimethyl [(anthracen-9-yl)methylidene]propanedioate CAS No. 7599-09-9](/img/structure/B13995036.png)
Dimethyl [(anthracen-9-yl)methylidene]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(anthracen-9-ylmethylidene)propanedioate is an organic compound with the molecular formula C20H16O4 It is characterized by the presence of an anthracene moiety attached to a propanedioate group through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(anthracen-9-ylmethylidene)propanedioate typically involves the condensation of anthracene-9-carbaldehyde with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of a methylene bridge, linking the anthracene moiety to the propanedioate group. The reaction conditions generally include refluxing the reactants in an appropriate solvent like ethanol for several hours to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for dimethyl 2-(anthracen-9-ylmethylidene)propanedioate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Dimethyl 2-(anthracen-9-ylmethylidene)propanedioate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学的研究の応用
Dimethyl 2-(anthracen-9-ylmethylidene)propanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of dimethyl 2-(anthracen-9-ylmethylidene)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The anthracene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may interact with cellular proteins, affecting various signaling pathways and cellular functions .
類似化合物との比較
Similar Compounds
- Dimethyl 2-(naphthalen-1-ylmethylidene)propanedioate
- Dimethyl 2-(phenylmethylidene)propanedioate
- Dimethyl 2-(pyren-1-ylmethylidene)propanedioate
Uniqueness
Dimethyl 2-(anthracen-9-ylmethylidene)propanedioate is unique due to the presence of the anthracene moiety, which imparts distinct photophysical and chemical properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .
特性
CAS番号 |
7599-09-9 |
|---|---|
分子式 |
C20H16O4 |
分子量 |
320.3 g/mol |
IUPAC名 |
dimethyl 2-(anthracen-9-ylmethylidene)propanedioate |
InChI |
InChI=1S/C20H16O4/c1-23-19(21)18(20(22)24-2)12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3 |
InChIキー |
LCSRLQSOHBBXCD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13994955.png)
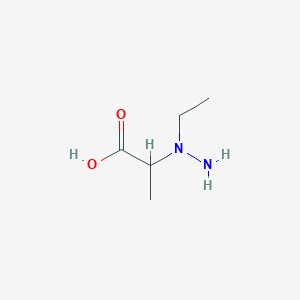
![1-[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine](/img/structure/B13994981.png)
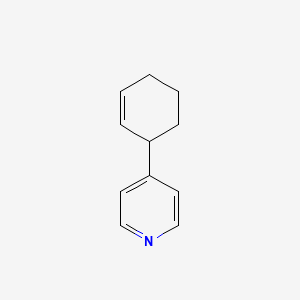
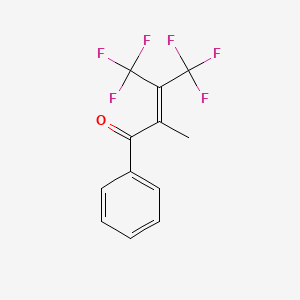
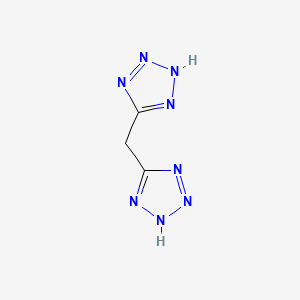
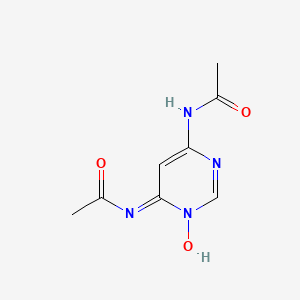
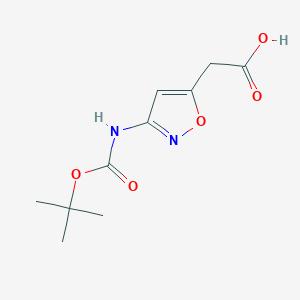
![2-[(6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane](/img/structure/B13995021.png)
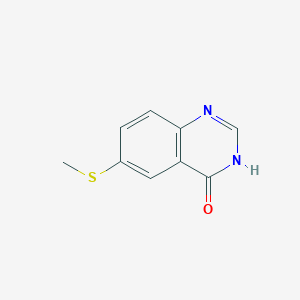
![N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide](/img/structure/B13995035.png)
